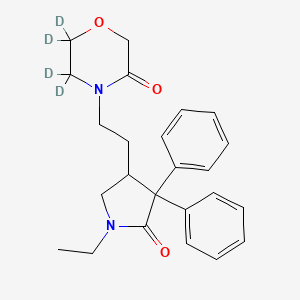

2-Ketodoxapram-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O3 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i15D2,16D2 |

InChI Key |

LLCHHQQQMSDZLP-ONNKGWAKSA-N |

Isomeric SMILES |

[2H]C1(C(OCC(=O)N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])[2H] |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ketodoxapram-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ketodoxapram-d4, a deuterated analog of the active metabolite of the respiratory stimulant Doxapram. This document covers its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols and data are presented to support its use in a research environment.

Introduction

This compound is the stable isotope-labeled form of 2-Ketodoxapram, the primary active metabolite of Doxapram. Doxapram is a central and peripheral nervous system stimulant used to treat respiratory depression. The deuteration of 2-Ketodoxapram makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry. Its chemical identity to the analyte of interest ensures similar behavior during sample extraction, chromatography, and ionization, allowing for accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1]

Chemical and Physical Properties

This compound is a white crystalline solid soluble in organic solvents such as methanol (B129727) and acetonitrile, with limited solubility in water. It is stable under normal laboratory conditions but is sensitive to light and moisture.

| Property | Value |

| Molecular Formula | C₂₄H₂₃D₅N₂O₃ |

| Molecular Weight | 397.53 g/mol |

| IUPAC Name | 4-[2-(1-Ethyl-d5-5-oxo-4,4- diphenyl-3-pyrrolidinyl)ethyl]-3- morpholinone |

| Parent Drug | Doxapram |

| Primary Application | Internal standard for analytical and pharmacokinetic research |

Synthesis

While a detailed, publicly available synthesis protocol for 2-Ketodoxapram-d5 has not been identified in the scientific literature, a plausible synthetic route can be postulated. The synthesis likely involves the deuteration of the parent compound, Doxapram, or a precursor.[2] The introduction of the d5-ethyl group would likely occur at a late stage of the synthesis. The general approach involves chemical reactions using deuterated solvents or reagents to incorporate deuterium (B1214612) into the molecular structure.[3]

A conceptual workflow for the synthesis is outlined below:

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ketodoxapram-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ketodoxapram-d4, a deuterated analog of a primary metabolite of the respiratory stimulant Doxapram. This document is intended to serve as a valuable resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This compound is a critical internal standard for the accurate quantification of 2-Ketodoxapram in biological matrices, aiding in robust clinical and preclinical studies.

Introduction

2-Ketodoxapram is the major active metabolite of Doxapram, a well-known respiratory stimulant. The introduction of deuterium (B1214612) atoms into the 2-Ketodoxapram structure to create this compound provides a stable isotope-labeled internal standard essential for quantitative bioanalysis by mass spectrometry. The mass shift introduced by the deuterium labels allows for clear differentiation between the analyte and the internal standard, leading to enhanced accuracy and precision in pharmacokinetic and metabolic studies. This guide outlines a plausible synthetic route and detailed characterization methodologies for this compound.

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic pathway can be postulated based on the known synthesis of Doxapram and its metabolites, combined with established deuteration techniques. The proposed synthesis involves the deuteration of the N-ethyl group of a suitable precursor.

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned to proceed via the following key steps:

-

Synthesis of a suitable precursor: A precursor molecule containing the core structure of 2-Ketodoxapram but lacking the N-ethyl group is required.

-

Deuterated N-alkylation: Introduction of a deuterated ethyl group (d4-ethyl) onto the nitrogen atom of the pyrrolidinone ring.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Plausible N-Alkylation

-

Materials:

-

2-Ketodoxapram precursor (1-desethyl-2-ketodoxapram)

-

Ethyl-d4 iodide (or other suitable d4-ethylating agent)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

-

Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF) as solvent

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel for chromatography)

-

-

Procedure:

-

To a solution of the 2-Ketodoxapram precursor in the chosen solvent, add the base (e.g., 1.5 equivalents of K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrrolidinone nitrogen.

-

Add the d4-ethylating agent (e.g., 1.2 equivalents of ethyl-d4 iodide) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization using various analytical techniques. The primary methods for characterization include mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Analytical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₆D₄N₂O₂[1] |

| Molecular Weight | ~246.34 g/mol [1] |

| Appearance | White to off-white solid |

| Primary Application | Internal standard for analytical and pharmacokinetic research |

Mass Spectrometry

Mass spectrometry is a key technique for confirming the identity and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) is crucial for structural elucidation and quantification.

UPLC-MS/MS Method for Quantification:

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been described for the simultaneous quantification of Doxapram and 2-Ketodoxapram, which can be adapted for the characterization of this compound.

Caption: Experimental workflow for UPLC-MS/MS analysis.

Key UPLC-MS/MS Parameters:

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Expected [M+H]⁺ for C₁₄H₁₆D₄N₂O₂ |

| Product Ion (m/z) | Characteristic fragment ions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. ¹H NMR, ¹³C NMR, and ²H NMR spectra would provide detailed information about the molecular structure and the specific location of the deuterium atoms.

Expected NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Aromatic protons |

| ¹H | 2.5 - 4.0 | m | Morpholine & Pyrrolidinone ring protons |

| ¹³C | 170 - 180 | s | Carbonyl carbons |

| ¹³C | 110 - 150 | m | Aromatic carbons |

| ¹³C | 40 - 70 | m | Morpholine & Pyrrolidinone ring carbons |

| ²H | 1.0 - 1.5 | m | -CD₂-CD₃ |

| ²H | 3.0 - 3.5 | m | -CD₂-CD₃ |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route offers a plausible pathway for its preparation, and the detailed characterization methodologies, particularly UPLC-MS/MS, provide a robust framework for its analysis. The availability of well-characterized this compound is paramount for the accurate and reliable quantification of 2-Ketodoxapram in biological samples, thereby supporting the advancement of pharmacokinetic and drug metabolism research in the development of Doxapram and related compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ketodoxapram-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Ketodoxapram-d4, an active metabolite of the respiratory stimulant doxapram (B1670896). Given that this compound is the deuterated form of 2-Ketodoxapram (B1195026), its pharmacological activity is considered identical. The mechanism of action is primarily inferred from studies of its parent compound, doxapram.

Introduction to this compound

This compound is a deuterated derivative of 2-ketodoxapram, the primary active metabolite of doxapram.[1][2] Doxapram is a well-established central and peripheral nervous system stimulant utilized clinically to address respiratory depression.[2] The isotopic labeling in this compound makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for accurate quantification in biological matrices.[1][2]

Core Mechanism of Action: Stimulation of Respiration

The principal pharmacological effect of doxapram and its active metabolite, 2-ketodoxapram, is the stimulation of respiration. This is achieved through a dual mechanism involving both peripheral and central nervous system components.

Peripheral Action: Carotid Body Chemoreceptor Stimulation

The primary mechanism of action at therapeutic doses is the stimulation of peripheral chemoreceptors located in the carotid bodies. These specialized sensory organs are sensitive to changes in arterial oxygen, carbon dioxide, and pH levels. By activating these chemoreceptors, doxapram initiates a signaling cascade that results in an increased respiratory rate and tidal volume.

Central Action: Medullary Respiratory Center

At higher doses, doxapram directly stimulates the central respiratory centers within the medulla oblongata. This central action contributes to a more profound and sustained respiratory drive.

Molecular Target: Potassium Channels

The stimulatory effects of doxapram are believed to be mediated through the inhibition of specific potassium channels. The primary molecular targets identified are the TASK (TWIK-related acid-sensitive K+) channels, a subfamily of two-pore-domain potassium (K2P) channels.

Signaling Pathway

The proposed signaling pathway for doxapram-mediated respiratory stimulation is as follows:

-

Inhibition of TASK Channels: Doxapram and, by extension, 2-ketodoxapram, inhibit TASK channels in the chemoreceptor cells of the carotid body.

-

Cellular Depolarization: Inhibition of potassium efflux leads to depolarization of the chemoreceptor cell membrane.

-

Calcium Influx: Depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions.

-

Neurotransmitter Release: The increase in intracellular calcium promotes the release of neurotransmitters.

-

Afferent Signal to Brainstem: These neurotransmitters activate afferent nerve fibers, which transmit signals to the respiratory centers in the brainstem.

-

Increased Respiration: The respiratory centers in the medulla process these signals, leading to an increase in the rate and depth of breathing.

Signaling pathway of doxapram-mediated respiratory stimulation.

Pharmacokinetics of Doxapram and 2-Ketodoxapram

Understanding the pharmacokinetic profiles of doxapram and its active metabolite is crucial for interpreting their pharmacological effects.

Quantitative Pharmacokinetic Data

| Parameter | Doxapram | 2-Ketodoxapram | Species | Reference |

| Terminal Elimination Half-life (t½) | 1.38 ± 0.22 h | 2.42 ± 0.04 h | Porcine | |

| Maximal Plasma Concentration (Cmax) | 1780 ± 275 ng/mL | 32.3 ± 5.5 ng/mL | Porcine | |

| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% | Porcine | |

| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 | Porcine |

Metabolism

Doxapram is rapidly metabolized in the liver, primarily through ring hydroxylation, to form the active metabolite 2-ketodoxapram.

Metabolic conversion of doxapram to 2-ketodoxapram.

Experimental Protocols

Quantification of Doxapram and 2-Ketodoxapram in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the simultaneous quantification of doxapram and 2-ketodoxapram.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample into a microcentrifuge tube.

-

Add 200 µL of an internal standard working solution (e.g., 100 ng/mL 2-Ketodoxapram-d5 in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial for analysis.

UPLC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Chromatographic Separation: Achieved on a C18 column.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and the internal standard.

Workflow for the quantification of doxapram and 2-ketodoxapram.

Conclusion

The mechanism of action of this compound is intrinsically linked to that of its parent compound, doxapram. The primary mode of action is the stimulation of respiration through the activation of peripheral carotid chemoreceptors, a process initiated by the inhibition of TASK potassium channels. While 2-ketodoxapram is an active metabolite, further research is warranted to fully elucidate any distinct pharmacological properties it may possess. The use of deuterated standards like this compound is essential for robust pharmacokinetic and pharmacodynamic studies that will continue to refine our understanding of this class of respiratory stimulants.

References

An In-Depth Technical Guide to 2-Ketodoxapram-d4: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ketodoxapram-d4, a deuterated metabolite of the respiratory stimulant doxapram (B1670896). This document outlines its chemical properties, provides a detailed protocol for its quantification in biological matrices, and explores the biological pathways associated with its parent compound, doxapram. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate measurement of 2-Ketodoxapram.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. These details are essential for its application in analytical methodologies.

| Property | Value | Reference(s) |

| Chemical Name | 5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | [1] |

| Unlabeled CAS Number | 42595-88-0 | [2][3][4][5] |

| Molecular Formula | C₂₄H₂₄D₄N₂O₃ | |

| Molecular Weight | 396.52 g/mol | |

| Parent Drug | Doxapram | |

| Primary Application | Internal standard for analytical and pharmacokinetic research |

Metabolic Pathway of Doxapram

Doxapram is metabolized in the liver to its active metabolite, 2-Ketodoxapram. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. The metabolic conversion involves the hydroxylation of the morpholine (B109124) ring.

Metabolic conversion of Doxapram.

Mechanism of Action: Carotid Body Signaling Pathway

Doxapram exerts its respiratory stimulant effects primarily through the activation of peripheral chemoreceptors located in the carotid bodies. The proposed mechanism involves the inhibition of TWIK-related acid-sensitive potassium (TASK) channels (specifically TASK-1 and TASK-3) in the glomus cells of the carotid body. This inhibition leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions triggers the release of neurotransmitters, such as acetylcholine, which then stimulate afferent nerve fibers leading to the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.

Doxapram's signaling pathway in the carotid body.

Experimental Protocols

Quantification of Doxapram and 2-Ketodoxapram in Plasma by UPLC-MS/MS

This section details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of doxapram and its active metabolite, 2-Ketodoxapram, in plasma samples. This compound is utilized as an internal standard to ensure accuracy and precision.

1. Materials and Reagents

-

Doxapram hydrochloride

-

2-Ketodoxapram

-

This compound

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxapram, 2-Ketodoxapram, and this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the primary stock solutions of doxapram and 2-Ketodoxapram with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation

-

Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumental Conditions

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC |

| Column | Waters BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Refer to specific validated method |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive ion electrospray (ESI+) |

| Capillary Voltage | 2.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 600 °C |

| Cone Gas Flow | 150 L/h |

| Desolvation Gas Flow | 1000 L/h |

| MRM Transitions | Doxapram: m/z 379.5 → 292.32-Ketodoxapram: m/z 393.4 → 214.4this compound: m/z 398.4 → 219.3 |

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of doxapram and 2-Ketodoxapram in plasma samples using this compound as an internal standard.

UPLC-MS/MS quantification workflow.

References

A Technical Guide to 2-Ketodoxapram-d4 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Metabolite for Advanced Bioanalytical Studies

Introduction

2-Ketodoxapram-d4 is the deuterated form of 2-Ketodoxapram, the primary active metabolite of the respiratory stimulant Doxapram. In the fields of pharmacology, drug metabolism, and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools. This compound serves as a high-fidelity internal standard for bioanalytical quantification, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). Its near-identical physicochemical properties to the endogenous (unlabeled) 2-Ketodoxapram ensure that it co-elutes and experiences similar matrix effects, thereby enabling highly accurate and precise measurements of the analyte in complex biological matrices.[1] This technical guide provides a comprehensive overview of commercially available this compound, its applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability and Product Specifications

Several specialized chemical suppliers offer this compound and its d5 variant for research purposes. While specific quantitative data such as exact purity and isotopic enrichment are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following tables summarize the generally available product information.

Table 1: Commercial Suppliers of this compound and Related Products

| Supplier | Product Name | Catalog Number | Notes |

| EvitaChem | This compound | EVT-12503676 | Also provides general product information.[1] |

| Hexonsynth | KetoDoxapram-d4 | HXBU-00130 / HXBU-00131 | Offers stable isotopes with a focus on quality control.[2] |

| Veeprho | 2-Ketodoxapram-D5 | DVE00530 | Specializes in pharmaceutical impurity reference standards.[3] |

| MedchemExpress | This compound | HY-125926S1 | Provides a range of isotope-labeled compounds. |

| Cayman Chemical | Doxapram (hydrochloride hydrate) | 23794 | Offers the parent compound and various deuterated standards.[4] |

| Toronto Research Chemicals (TRC) | Doxapram Hydrochloride Hydrate | - | A known supplier of complex organic small molecules. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄D₄N₂O₃ | EvitaChem, Hexonsynth |

| Molecular Weight | ~396.52 g/mol | EvitaChem, Hexonsynth |

| Appearance | White to off-white solid | EvitaChem |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), limited solubility in water. | EvitaChem |

| Storage | Store at -20°C for long-term stability. | MedchemExpress |

Note: There is a discrepancy in the molecular formula and weight for this compound on one of EvitaChem's product pages. The values presented here are the most consistent across available data. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.

Mechanism of Action of the Parent Compound, Doxapram

To understand the context of this compound's use, it is essential to be familiar with the mechanism of action of its parent drug, Doxapram. Doxapram is a central and peripheral nervous system stimulant that acts primarily as a respiratory stimulant. Its mechanism involves the stimulation of peripheral carotid chemoreceptors, which are sensitive to changes in blood oxygen, carbon dioxide, and pH. This stimulation leads to an increase in respiratory rate and tidal volume.

The signaling pathway is initiated by Doxapram's interaction with and inhibition of potassium channels in the carotid body. This inhibition leads to depolarization of the glomus cells, which in turn triggers the influx of calcium and the release of neurotransmitters. These neurotransmitters then signal the respiratory centers in the brainstem to increase respiratory drive.

Experimental Protocols

The use of this compound as an internal standard is crucial for the accurate quantification of 2-Ketodoxapram in biological samples. The following is a general experimental protocol for the analysis of 2-Ketodoxapram using UPLC-MS/MS with this compound as an internal standard, adapted from a validated method.

1. Materials and Reagents

-

2-Ketodoxapram analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample.

-

Spike with 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

-

Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium hydroxide).

-

Add 500 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. UPLC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is typically suitable (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the analyte from matrix components. The specific gradient profile should be optimized for the best peak shape and separation.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both 2-Ketodoxapram and this compound need to be determined by direct infusion and optimization.

Table 3: Example MRM Transitions (to be optimized for the specific instrument)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Ketodoxapram | [M+H]⁺ | Specific fragment ion |

| This compound | [M+H]⁺ (shifted by +4) | Corresponding shifted fragment ion |

The following diagram illustrates a typical experimental workflow for the bioanalysis of 2-Ketodoxapram using a deuterated internal standard.

Conclusion

This compound is a critical reagent for researchers and drug development professionals engaged in the bioanalysis of Doxapram and its metabolites. Its use as an internal standard in LC-MS-based assays significantly enhances the accuracy, precision, and robustness of quantitative data. This guide provides a foundational understanding of the commercially available forms of this compound, the mechanism of its parent compound, and a practical experimental workflow. For the most accurate and reliable results, it is imperative to obtain lot-specific certificates of analysis from the commercial suppliers and to perform thorough method validation for the specific biological matrix and analytical instrumentation being utilized.

References

Navigating the Safety Profile of 2-Ketodoxapram-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Ketodoxapram-d4 is primarily utilized in pharmacokinetic studies to trace the metabolic fate of Doxapram.[1] Its physical and chemical characteristics are crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆D₄N₂O₂ | [1] |

| Molecular Weight | Approximately 246.34 g/mol | [1] |

| Appearance | Typically a white crystalline solid | [1] |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile; limited solubility in water. | [1] |

| Stability | Stable under normal laboratory conditions, but sensitive to light and moisture. | |

| Reactivity | Reacts with strong oxidizing agents. |

Hazard Identification and Precautionary Measures

Based on the hazard profile of Doxapram hydrochloride, this compound should be handled with care. The primary hazard is its potential toxicity if swallowed.

GHS Hazard Statements (inferred from Doxapram HCl):

-

H301: Toxic if swallowed.

-

H302: Harmful if swallowed.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

Users should wash hands thoroughly after handling, and avoid eating, drinking, or smoking in the work area. In case of ingestion, it is critical to seek immediate medical attention. For environmental safety, release into the environment should be avoided.

Toxicological Information

Specific toxicological studies on this compound are not extensively published. However, information on its parent compound, Doxapram, provides insight into its potential effects. Doxapram acts as a central nervous system stimulant.

Potential Health Effects (inferred from related compounds):

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Toxic or harmful if swallowed.

Experimental Protocols

Pharmacokinetic Analysis in Porcine Model

A study involving the simultaneous quantification of Doxapram and its active metabolite, 2-Ketodoxapram, in porcine plasma and brain tissue utilized an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay.

Methodology:

-

Animal Model: Three German Landrace pigs were administered intravenous Doxapram (1 mg/kg).

-

Sample Collection: Plasma and brain tissue samples were collected at various time points.

-

Sample Preparation: (Details of extraction and preparation would be included here if available in the source).

-

UPLC-MS/MS Analysis: The concentrations of Doxapram and 2-Ketodoxapram were determined using a validated UPLC-MS/MS method. The assay's lower limit of quantification (LLOQ) was 10 pg/mL for plasma and 1 pg/sample for brain tissue.

-

Data Analysis: Pharmacokinetic parameters such as terminal elimination half-life (t₁/₂) and maximum plasma concentration (cₘₐₓ) were calculated.

Ventilatory Effects in Newborn Lambs

The pharmacodynamic effects and pharmacokinetic profile of 2-Ketodoxapram were investigated in newborn lambs.

Methodology:

-

Animal Model: Two groups of five awake, unsedated newborn lambs (2-6 days old) were used.

-

Drug Administration: One group received an intravenous infusion of 2-Ketodoxapram (2.5 mg/kg) over one minute, while the other received Doxapram.

-

Data Collection: Ventilatory parameters were continuously recorded before and for one hour after the drug infusion. Blood samples were collected serially to determine the pharmacokinetic profiles.

-

Data Analysis: The effects on minute ventilation and other respiratory parameters were analyzed and compared between the two groups.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for 2-Ketodoxapram observed in a porcine model after intravenous administration of Doxapram.

| Parameter | Value |

| Terminal Elimination Half-life (t₁/₂) | 2.42 ± 0.04 hours |

| Maximum Plasma Concentration (cₘₐₓ) | 32.3 ± 5.5 ng/mL |

| Protein Binding | 98.4 ± 0.3% |

| Brain-to-Plasma Ratio | 0.12 ± 0.02 |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Doxapram

Doxapram is metabolized in the body to its active metabolite, 2-Ketodoxapram. This biotransformation is a key aspect of its pharmacological activity.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the workflow for the pharmacokinetic study of 2-Ketodoxapram in a porcine model.

References

A Technical Guide to the Role of 2-Ketodoxapram-d4 in Modern Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2-Ketodoxapram-d4, a critical tool in the bioanalysis of the respiratory stimulant Doxapram and its primary active metabolite, 2-Ketodoxapram. We will explore its fundamental role, detail relevant experimental protocols, present key quantitative data, and illustrate the underlying scientific principles and workflows.

Introduction: The Importance of Bioanalysis for Doxapram

Doxapram is a central and peripheral nervous system stimulant used to address respiratory depression in various clinical scenarios[1]. Its therapeutic effect is mediated not only by the parent drug but also by its active metabolite, 2-Ketodoxapram, formed through metabolism in the liver[1][2][3]. To understand the drug's complete pharmacokinetic (PK) and pharmacodynamic (PD) profile, it is essential to accurately quantify both Doxapram and 2-Ketodoxapram in biological matrices like plasma, serum, and tissue homogenates[1].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity. A cornerstone of robust and reliable LC-MS/MS-based quantification is the use of an appropriate internal standard (IS).

The Role of this compound as a Stable Isotope-Labeled Internal Standard

This compound is a deuterated form of 2-Ketodoxapram, meaning specific hydrogen atoms in its molecular structure have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an ideal Stable Isotope-Labeled Internal Standard (SIL-IS).

The fundamental principle of using a SIL-IS is based on isotope dilution mass spectrometry. A known, fixed amount of this compound is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process. Because its physicochemical properties are nearly identical to the non-labeled analyte (2-Ketodoxapram), it behaves similarly during every subsequent step: extraction, chromatography, and ionization.

However, due to its slightly higher mass, the mass spectrometer can distinguish it from the native analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, the method corrects for variability and potential errors that can occur during sample handling and analysis, ensuring highly accurate and precise results. Regulatory bodies like the FDA and EMA recommend using a SIL-IS whenever possible for bioanalytical method validation.

The diagram below illustrates the core principle of using a SIL-IS in quantitative analysis.

Doxapram Metabolism

Doxapram undergoes metabolism primarily via ring hydroxylation to form 2-Ketodoxapram, which is also pharmacologically active. Understanding this pathway is crucial for designing comprehensive pharmacokinetic studies.

Experimental Protocols

The following sections detail validated methodologies for the quantification of Doxapram and 2-Ketodoxapram using a deuterated internal standard. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

This method is adapted from a validated study for the analysis of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue. While the study utilized a d5-labeled standard, the procedure is directly applicable for a d4 analog.

-

Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Addition: Add the this compound internal standard working solution.

-

Buffering: Add 50 µL of a 0.2 M to 1 M borate (B1201080) buffer (pH 9.0) and vortex briefly.

-

Extraction: Add 1-2 mL of tert-butyl methyl ether (TBME), vortex vigorously for 5-10 minutes, and then centrifuge to separate the aqueous and organic layers.

-

Isolation: Freeze the aqueous (lower) layer at -80°C to facilitate the transfer of the organic supernatant to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.

This is a simpler, faster sample preparation technique suitable for high-throughput analysis.

-

Aliquoting: Transfer 50 µL of the plasma sample into a microcentrifuge tube.

-

Precipitation & IS Addition: Add 200 µL of the internal standard working solution prepared in acetonitrile (B52724) (e.g., 100 ng/mL this compound in acetonitrile). The acetonitrile acts as the protein precipitating agent.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

Quantitative Data and Method Performance

The use of this compound (or its d5 analog) as an internal standard allows for the development of highly sensitive and robust bioanalytical methods. The tables below summarize typical instrument parameters and performance characteristics from validated studies.

Table 1: UPLC-MS/MS Instrumentation and Conditions (Data compiled from representative methods)

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Mass Spectrometer | Waters Xevo TQ-S tandem mass spectrometer or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Table 2: Mass Spectrometry MRM Transitions (Note: Transitions for the d5 analog are provided as published. The precursor ion for d4 would be m/z 397.4, with the product ion remaining similar or adjusted based on the deuteration site.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Doxapram | 379.5 | 292.3 | |

| 2-Ketodoxapram | 393.4 | 214.3 | |

| 2-Ketodoxapram-d5 | 398.4 | 219.3 |

Table 3: Bioanalytical Method Validation Performance (Data compiled from representative methods)

| Parameter | Performance Characteristic |

| Matrix | Porcine Plasma, Human Serum |

| Lower Limit of Quantification (LLOQ) | As low as 10 pg/mL |

| Upper Limit of Quantification (ULOQ) | 2500 - 5000 ng/mL |

| Linearity (r²) | > 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

Conclusion

This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics for Doxapram. As a stable isotope-labeled internal standard, it is the gold standard for quantitative bioanalysis, enabling the highest level of accuracy and precision in LC-MS/MS assays. Its use allows researchers and drug development professionals to reliably characterize the behavior of Doxapram and its active metabolite, 2-Ketodoxapram, in biological systems. The robust performance of methods employing this internal standard meets the stringent validation requirements of regulatory agencies, ensuring that the data generated is reliable and fit for purpose in supporting drug development programs.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Analysis of Doxapram in Human Plasma Using 2-Ketodoxapram-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of doxapram (B1670896) in human plasma. The assay utilizes a stable isotope-labeled internal standard (SIL-IS), 2-Ketodoxapram-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of doxapram concentrations.

Introduction

Doxapram is a respiratory stimulant used to treat respiratory depression following anesthesia or in cases of acute hypercapnia in patients with chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of doxapram in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[1] This application note provides a detailed protocol for the determination of doxapram in human plasma.

Experimental Protocols

Materials and Reagents

-

Doxapram hydrochloride

-

This compound

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxapram and this compound in methanol.

-

Working Standard Solutions: Serially dilute the doxapram primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples at appropriate concentrations.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample extraction.[2]

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.0 kV[2] |

| Source Temperature | 150 °C[2] |

| Desolvation Temperature | 600 °C[2] |

| Cone Gas Flow | 150 L/h |

| Desolvation Gas Flow | 1000 L/h |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for Doxapram and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxapram | 379.5 | 292.3 | 18 |

| This compound (IS) | 398.4 | 219.3 | 23 |

Note: The MRM transition for this compound is based on that of 2-Ketodoxapram-d5 as a close structural analog.

Table 2: Method Validation Parameters

| Parameter | Doxapram |

| Linearity Range | 20 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% bias) | Within ± 15% |

| Inter-day Accuracy (% bias) | Within ± 15% |

| Recovery | Consistent and reproducible |

Mandatory Visualizations

Doxapram Signaling Pathway

Doxapram primarily stimulates respiration through its action on peripheral chemoreceptors located in the carotid bodies. At higher doses, it also stimulates the central respiratory centers in the brainstem. The cellular mechanism involves the inhibition of potassium channels in the glomus cells of the carotid body. This leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters, such as acetylcholine, which then stimulate afferent nerve fibers leading to the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.

References

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 2-Ketodoxapram-d4 in Biological Matrices

Introduction

Doxapram (B1670896) is a respiratory stimulant used to address respiratory depression in clinical settings.[1][2][3] Its primary active metabolite, 2-ketodoxapram (B1195026), plays a significant role in its overall pharmacological effect.[1][4] Accurate quantification of doxapram and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 2-Ketodoxapram-d4, a stable isotope-labeled internal standard for 2-ketodoxapram. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations during sample preparation and instrumental analysis. This method is suitable for researchers, scientists, and drug development professionals requiring precise bioanalytical data.

Experimental Protocols

This protocol provides a detailed methodology for the quantification of 2-ketodoxapram using this compound as an internal standard in plasma.

1. Materials and Reagents

-

Doxapram hydrochloride

-

2-Ketodoxapram

-

This compound (or -d5)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma

-

tert-Butyl methyl ether (TBME)

-

Boric acid buffer (0.5 M, pH 9.0)

2. Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxapram, 2-Ketodoxapram, and this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the primary stock solutions of Doxapram and 2-Ketodoxapram with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (containing this compound).

-

Add 50 µL of a 0.5 M boric acid buffer (pH 9.0).

-

Perform liquid-liquid extraction by adding 500 µL of tert-butyl methyl ether (TBME) and vortexing for 10 minutes.

-

Centrifuge at 16,100 x g for 5 minutes.

-

Transfer the organic supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions

UPLC System Conditions

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 95% A/5% B for 0.5 min, change to 5% A/95% B until 3.5 min, and return to 95% A/5% B until 4.0 min |

Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Capillary Voltage | 2.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

| Cone Gas Flow | 150 L/h |

| Desolvation Gas Flow | 1000 L/h |

| MRM Transitions | Doxapram: m/z 379.5 → 292.3, 2-Ketodoxapram: m/z 393.4 → 214.4, 2-Ketodoxapram-d5: m/z 398.4 → 219.3 |

| Collision Energy | Doxapram: 18 V, 2-Ketodoxapram: 23 V |

Data Presentation

The following tables summarize the quantitative performance of a validated UPLC-MS/MS method for the analysis of doxapram and 2-ketodoxapram.

Table 1: Method Validation Parameters

| Parameter | Doxapram | 2-Ketodoxapram |

|---|---|---|

| Matrix | Porcine Plasma | Porcine Plasma |

| Internal Standard | Doxapram-d5 | 2-Ketodoxapram-d5 |

| Linearity Range | 10 pg/mL - 2500 ng/mL | 10 pg/mL - 2500 ng/mL |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 10 pg/mL |

Table 2: Precision and Accuracy Data

| Analyte | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| 2-Ketodoxapram | LLOQ (10 pg/mL) | ≤ 15% | ≤ 15% | Within ± 15% |

| 2-Ketodoxapram | Low QC | ≤ 15% | ≤ 15% | Within ± 15% |

| 2-Ketodoxapram | Medium QC | ≤ 15% | ≤ 15% | Within ± 15% |

| 2-Ketodoxapram | High QC | ≤ 15% | ≤ 15% | Within ± 15% |

Note: The data presented is based on published methods and may vary depending on the specific laboratory conditions and instrumentation.

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic pathway of Doxapram.

References

Application Note: High-Throughput Analysis of 2-Ketodoxapram-d4 in Plasma for Pharmacokinetic Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantification of 2-Ketodoxapram-d4 in plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, and this protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this analyte. The methodologies provided are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. Two robust sample preparation techniques, protein precipitation and liquid-liquid extraction, are described to accommodate various laboratory workflows and requirements.

Introduction

Doxapram (B1670896) is a respiratory stimulant that is metabolized in the liver to its active metabolite, 2-Ketodoxapram.[1][2] Accurate quantification of doxapram and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[2] Stable isotope-labeled internal standards, such as 2-Ketodoxapram-d5, are considered the "gold standard" for quantitative LC-MS analysis as they co-elute with the analyte and have identical chemical and physical properties, leading to similar extraction recovery and ionization response.[1] This effectively compensates for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed protocols for the analysis of this compound in plasma, which is expected to have nearly identical analytical behavior to the described 2-Ketodoxapram/2-Ketodoxapram-d5 assays.

Experimental Workflow

A generalized workflow for the analysis of this compound in plasma is presented below. This involves sample collection, the addition of an internal standard, extraction of the analyte from the plasma matrix, and subsequent analysis by UPLC-MS/MS.

Caption: Workflow for this compound analysis in plasma.

Experimental Protocols

Two common and effective methods for the extraction of this compound from plasma are detailed below. The choice of method may depend on factors such as desired sample cleanliness, throughput, and available automation.

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials and Reagents:

-

Control plasma

-

This compound

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (containing this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

Materials and Reagents:

-

Control plasma

-

This compound

-

0.2 M Borate (B1201080) buffer (pH 9.0)

-

tert-Butyl methyl ether (TBME)

-

Nitrogen evaporator

-

Mobile phase for reconstitution

Procedure:

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (containing this compound).

-

Add 50 µL of a 0.2 M borate buffer (pH 9.0).

-

Vortex for 10 seconds.

-

Add 1 mL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.

-

Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

While specific instrument parameters should be optimized for the available equipment, the following provides a starting point based on published methods for the analysis of doxapram and its metabolites.

| Parameter | Setting |

| UPLC System | |

| Column | C18, e.g., Acquity UPLC BEH C18 (1.7 µm, 2.1x50 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 50°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

| Cone Gas Flow | 150 L/h |

| Desolvation Gas Flow | 1000 L/h |

| MRM Transitions | |

| 2-Ketodoxapram | m/z 393.4 > 214.3 |

| 2-Ketodoxapram-d5 (surrogate for d4) | m/z 398.4 > 219.3 |

Method Validation Summary

A bioanalytical method should be validated to ensure its reliability and reproducibility for the intended application. The validation should adhere to guidelines from regulatory bodies such as the FDA and EMA. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear over the range of 20 to 5000 ng/mL for a similar assay. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% | An LLOQ of 10 pg/mL has been achieved for 2-Ketodoxapram in plasma. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Methods for related analytes meet the acceptance criteria. |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Methods for related analytes meet the acceptance criteria. |

| Recovery | Consistent, precise, and reproducible | Liquid-liquid extraction has been shown to be an effective isolation technique. |

| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage) | Validated methods demonstrate stability that meets acceptance criteria. |

Conclusion

The protocols described provide robust and reliable methods for the preparation of plasma samples for the quantitative analysis of this compound. Both protein precipitation and liquid-liquid extraction are viable techniques, with the choice depending on the specific needs of the study. The use of a stable isotope-labeled internal standard and UPLC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making these methods well-suited for demanding research and pharmacokinetic applications.

References

Application Notes and Protocol for the Quantification of 2-Ketodoxapram in Human Urine using 2-Ketodoxapram-d4 by UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram (B1670896) is a respiratory stimulant used to treat respiratory depression. It is extensively metabolized in the body, with a significant portion of its metabolites being excreted in the urine.[1][2][3] 2-Ketodoxapram is a principal and pharmacologically active metabolite of doxapram.[2] Accurate and reliable quantification of 2-Ketodoxapram in urine is essential for pharmacokinetic studies, drug metabolism research, and in clinical settings to monitor patient compliance and therapeutic efficacy.

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they correct for variations during sample preparation and analysis. This document provides a detailed protocol for the quantification of 2-Ketodoxapram in human urine samples using its deuterated analog, 2-Ketodoxapram-d4, as an internal standard. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the urine samples. This internal standard is chemically identical to the analyte (2-Ketodoxapram) and thus exhibits similar behavior during sample preparation and ionization. The mass difference allows for their distinct detection by the mass spectrometer.

As doxapram and its metabolites are excreted in urine partly as glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase is included to cleave these conjugates and measure the total (free and conjugated) 2-Ketodoxapram concentration. Following hydrolysis, the sample is prepared for analysis by a simple "dilute-and-shoot" method to minimize matrix effects.

Materials and Reagents

-

Analytes and Internal Standard:

-

2-Ketodoxapram

-

This compound

-

-

Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18 MΩ·cm)

-

β-glucuronidase from Helix pomatia or a recombinant source

-

Phosphate (B84403) buffer (pH 6.8)

-

Control human urine

-

Stock and Working Solutions

Stock Solutions (1 mg/mL)

-

Analyte Stock (S0): Accurately weigh ~1 mg of 2-Ketodoxapram and dissolve it in 1 mL of methanol to get a 1 mg/mL stock solution.

-

Internal Standard Stock (IS-S0): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol to get a 1 mg/mL stock solution.

Store stock solutions at -20°C.

Working Solutions

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution (S0) in a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (IS-WS): Dilute the internal standard stock solution (IS-S0) with the same solvent mixture to a final concentration of 100 ng/mL.

| Solution Preparation |

| Analyte Stock (S0) |

| Concentration: 1 mg/mL |

| Solvent: Methanol |

| Internal Standard Stock (IS-S0) |

| Concentration: 1 mg/mL |

| Solvent: Methanol |

| Analyte Working Solutions |

| Concentration Range: 10 ng/mL - 10,000 ng/mL |

| Solvent: 50:50 Methanol:Water |

| Internal Standard Working Solution (IS-WS) |

| Concentration: 100 ng/mL |

| Solvent: 50:50 Methanol:Water |

Experimental Protocol

Sample Preparation

-

Sample Thawing and Vortexing: Thaw the urine samples at room temperature and vortex for 10 seconds.

-

Aliquoting: Aliquot 100 µL of each urine sample, calibration standard, and QC sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Hydrolysis:

-

Add 50 µL of phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex gently and incubate at 55°C for 2 hours.

-

-

Dilution: After incubation, add 810 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to each tube.

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes to pellet any particulates.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

Caption: Experimental workflow for the analysis of 2-Ketodoxapram in urine.

UPLC-MS/MS Conditions

The following conditions are adapted from established methods for the analysis of doxapram and its metabolites in plasma and can be optimized for urine analysis.

| UPLC Parameters | |

| System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 - 0.5 | |

| 0.5 - 2.5 | |

| 2.5 - 3.0 | |

| 3.0 - 3.1 | |

| 3.1 - 4.0 |

| Mass Spectrometry Parameters | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 150 L/h |

| Desolvation Gas Flow | 1000 L/h |

| Collision Gas | Argon |

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Ketodoxapram | 393.2 | 214.1 | 35 | 25 |

| This compound | 397.2 | 218.1 | 35 | 25 |

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: The concentration of 2-Ketodoxapram in the urine samples is determined from the calibration curve using the measured peak area ratios.

Doxapram Metabolism and Excretion Pathway

Doxapram undergoes extensive metabolism in the liver, primarily through hydroxylation to form 2-Ketodoxapram.[2] This active metabolite, along with other metabolites and a small amount of the parent drug, is then conjugated with glucuronic acid to increase water solubility for renal excretion.

Caption: Simplified metabolic pathway of Doxapram.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of 2-Ketodoxapram in human urine using this compound as an internal standard. The combination of enzymatic hydrolysis and a "dilute-and-shoot" sample preparation method with UPLC-MS/MS analysis offers a robust, sensitive, and specific approach for pharmacokinetic and clinical research applications. This method can be a valuable tool for researchers, scientists, and drug development professionals in understanding the metabolism and excretion of doxapram.

References

Application Note: Solid-Phase Extraction of 2-Ketodoxapram-d4 from Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 2-Ketodoxapram-d4 from plasma samples prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Ketodoxapram is the primary active metabolite of the respiratory stimulant doxapram (B1670896), and its deuterated isotopologue, this compound, is commonly used as an internal standard in pharmacokinetic studies.[1][2][3][4] This protocol employs a mixed-mode cation exchange SPE strategy to achieve high recovery and remove endogenous interferences, ensuring accurate and precise quantification.

Introduction

Doxapram is a respiratory stimulant that undergoes extensive metabolism in the body to form its active metabolite, 2-Ketodoxapram.[2] Accurate measurement of both the parent drug and its metabolite is essential for pharmacokinetic and pharmacodynamic assessments. Stable isotope-labeled internal standards, such as this compound, are critical for mitigating variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.

While protein precipitation and liquid-liquid extraction are common sample preparation techniques for doxapram and its metabolites, solid-phase extraction (SPE) offers superior selectivity, higher concentration factors, and cleaner extracts, which can lead to reduced matrix effects and improved assay sensitivity. This protocol provides a detailed methodology for the extraction of this compound using a mixed-mode cation exchange sorbent, which is well-suited for the retention of basic compounds like 2-Ketodoxapram from complex biological matrices.

Experimental Protocol

Materials and Reagents

-

This compound standard

-

Control plasma (e.g., human, porcine)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

-

SPE vacuum manifold

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials

Sample Pre-treatment

-

Thaw plasma samples to room temperature.

-

For a 100 µL plasma sample, add an appropriate amount of this compound working solution.

-

Vortex the sample for 30 seconds.

-

Acidify the sample by adding 100 µL of 2% formic acid in water.

-

Vortex for another 30 seconds.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure

-

Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) compatible with the LC-MS/MS mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Data Presentation

While this document provides a general protocol, specific quantitative performance data such as recovery and matrix effects should be determined during method validation. The following table presents a template for reporting such data.

| Analyte | Fortification Level | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |

| This compound | Low QC | Value | Value | Value |

| Mid QC | Value | Value | Value | |

| High QC | Value | Value | Value |

Values to be filled in upon method validation.

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of this compound.

Discussion

The described solid-phase extraction protocol provides a selective and efficient method for the isolation of this compound from plasma. The use of a mixed-mode cation exchange sorbent is advantageous as it utilizes both reversed-phase and ion-exchange retention mechanisms. The initial acidic condition of the sample ensures that the tertiary amine of 2-Ketodoxapram is protonated, facilitating strong retention on the cation exchange sorbent. The subsequent wash steps with an acidic aqueous solution and an organic solvent effectively remove a wide range of interferences. Elution is achieved by increasing the pH with an ammoniated organic solvent, which neutralizes the charge on the analyte, disrupting the ion-exchange interaction and allowing for its release from the sorbent. This protocol is expected to yield clean extracts and high recovery, making it suitable for sensitive bioanalytical applications. It is recommended to validate this method fully to establish its performance characteristics for a specific application.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Ketodoxapram-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketodoxapram is the primary active metabolite of the respiratory stimulant Doxapram. In pharmacokinetic and metabolic studies, the accurate quantification of both the parent drug and its metabolites is crucial. 2-Ketodoxapram-d4 is a deuterated analog of 2-Ketodoxapram, commonly used as an internal standard in bioanalytical methods to ensure high accuracy and precision. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of this compound from biological matrices, a critical step for sample clean-up and concentration prior to analysis by methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively corrects for variations during sample preparation and instrument response.

Principle of the Method

Liquid-liquid extraction is a well-established sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. For the extraction of this compound, the pH of the aqueous sample is adjusted to suppress the ionization of the analyte, thereby increasing its hydrophobicity and promoting its partitioning into the organic solvent. A common and effective method involves adjusting the biological sample to an alkaline pH (e.g., pH 9) and using a water-immiscible organic solvent like tert-butyl methyl ether (TBME).[1] After thorough mixing and phase separation, the organic layer containing the analyte of interest is collected, evaporated, and the residue is reconstituted in a suitable solvent for instrumental analysis.

Applications

This liquid-liquid extraction protocol is suitable for the isolation and quantification of this compound from various biological matrices in the following research areas:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Doxapram by accurately quantifying its metabolite, 2-Ketodoxapram, using this compound as an internal standard.

-

Therapeutic Drug Monitoring (TDM): For the precise measurement of 2-Ketodoxapram levels in patients being treated with Doxapram.

-

Drug Metabolism Studies: To investigate the metabolic pathways of Doxapram.

-

Toxicology Studies: For the detection and quantification of Doxapram and its metabolites in forensic and clinical toxicology.

Metabolic Pathway of Doxapram

Doxapram undergoes metabolism in the body, with one of the primary pathways being oxidation to form the active metabolite, 2-Ketodoxapram.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol is based on the methodology described by Kraft et al. (2022) for the extraction of 2-Ketodoxapram from plasma.[1]

Materials and Reagents:

-

Biological matrix (e.g., plasma, serum)

-

This compound internal standard working solution

-

0.2 M Borate (B1201080) buffer (pH 9.0)

-

Tert-butyl methyl ether (TBME), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, standard, or quality control) into a microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples). For blank samples, add 25 µL of ACN/water (1/1, v/v) for volume compensation.[1]

-

pH Adjustment: Add 100 µL of 0.2 M borate buffer (pH 9.0) to each tube.[1]

-

Vortexing: Briefly vortex the mixture.

-

Addition of Organic Solvent: Add 2 mL of TBME to each tube.[1]

-

Extraction: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

-

Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (TBME) to a clean tube.

-